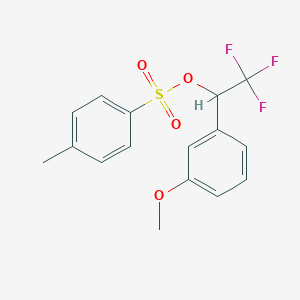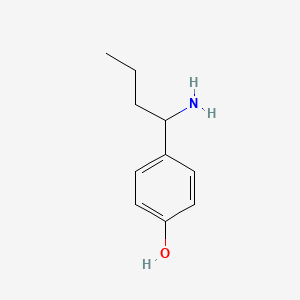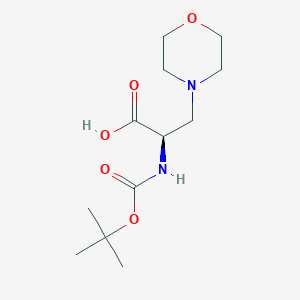
Benzyl 2-isocyanatoethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-isocyanatoethylcarbamate is an organic compound with the molecular formula C₁₁H₁₂N₂O₃. It is a derivative of carbamic acid and isocyanates, characterized by the presence of both benzyl and isocyanatoethyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-isocyanatoethylcarbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the thermal decomposition of carbamates. This method is advantageous due to its efficiency and scalability. The process requires precise temperature control and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-isocyanatoethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of benzyl carbamate derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Benzyl carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Ureas and carbamates
Scientific Research Applications
Benzyl 2-isocyanatoethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex carbamate structures.
Biology: The compound is utilized in the study of enzyme inhibitors and protein modifications.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and therapeutic agents.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactivity and stability
Mechanism of Action
The mechanism of action of benzyl 2-isocyanatoethylcarbamate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols, forming stable urea and carbamate linkages. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of polymers. The molecular targets and pathways involved are primarily related to the formation of these stable linkages .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the isocyanatoethyl group.
Phenyl isocyanate: Contains the isocyanate group but lacks the carbamate structure.
Ethyl carbamate: Similar carbamate structure but with an ethyl group instead of benzyl.
Uniqueness: Benzyl 2-isocyanatoethylcarbamate is unique due to the presence of both benzyl and isocyanatoethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific chemical modifications and stability .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
benzyl N-(2-isocyanatoethyl)carbamate |
InChI |
InChI=1S/C11H12N2O3/c14-9-12-6-7-13-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,13,15) |
InChI Key |
WMSDXIKZDRBKSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B12272323.png)
![3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12272324.png)

![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272327.png)
![N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12272331.png)
![4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B12272337.png)
![2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione](/img/structure/B12272342.png)
![[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine](/img/structure/B12272345.png)
![(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12272357.png)

![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)

![3-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B12272397.png)
